1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that features a unique combination of indole and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via cyclization reactions involving appropriate diol and aldehyde or ketone precursors.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution or cyclization reactions.
Final Coupling: The final step involves coupling the indole-dioxolo intermediate with the pyrrolidine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for scalability.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione would depend on its specific biological or chemical activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(morpholin-1-yl)ethane-1,2-dione: Similar structure with a morpholine ring instead of a pyrrolidine ring.
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its specific combination of indole, dioxolo, and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6437-31-6 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C15H14N2O4/c18-14(15(19)17-3-1-2-4-17)10-7-16-11-6-13-12(5-9(10)11)20-8-21-13/h5-7,16H,1-4,8H2 |
InChI Key |
OETHBMCWBJQEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CNC3=CC4=C(C=C32)OCO4 |
Origin of Product |
United States |
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